9-Aminominocycline Sulfate
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Overview
Description
9-Aminominocycline Sulfate is a chemical compound with the molecular formula C23H30N4O11S. It is a derivative of minocycline, a tetracycline antibiotic. This compound is known for its potential in combating antibiotic-resistant bacteria, particularly when used in combination with other antibiotics such as tigecycline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Aminominocycline Sulfate typically involves the nitration of minocycline hydrochloride followed by reduction. The process begins with treating minocycline hydrochloride with a nitrating agent at low temperatures to produce 9-nitrominocycline. This intermediate is then reduced in the presence of a catalyst to yield 9-aminominocycline disulfate .
Industrial Production Methods: In industrial settings, the production of this compound involves controlled addition of an aqueous solution containing 9-aminominocycline disulfate into an organic solvent. This method ensures the formation of the compound in granular form, which is essential for further processing and purification .
Chemical Reactions Analysis
Types of Reactions: 9-Aminominocycline Sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: As mentioned in the preparation methods, reduction is a key step in synthesizing this compound from its nitro precursor.
Substitution: This reaction can introduce different functional groups into the compound, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon are often used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed: The primary product of these reactions is this compound itself, with potential derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
9-Aminominocycline Sulfate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other tetracycline derivatives.
Biology: The compound is used to study bacterial resistance mechanisms and the efficacy of combination therapies.
Mechanism of Action
The mechanism of action of 9-Aminominocycline Sulfate involves its ability to disrupt bacterial cell membranes and inhibit biofilm formation. When combined with tigecycline, it enhances the antibiotic’s efficacy by reducing the intracellular ATP levels and accelerating oxidative damage in bacteria. This combination also inhibits the evolution of resistance genes, making it a potent adjuvant in antibacterial therapy .
Comparison with Similar Compounds
Minocycline: The parent compound from which 9-Aminominocycline Sulfate is derived.
Tigecycline: A third-generation tetracycline antibiotic often used in combination with this compound.
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties.
Uniqueness: this compound is unique due to its ability to enhance the efficacy of tigecycline against antibiotic-resistant bacteria. Its stability in binding with inactivating enzymes and its role in combination therapies make it a valuable compound in the fight against bacterial resistance .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-9-amino-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7.H2O4S/c1-26(2)12-7-11(24)17(28)14-9(12)5-8-6-10-16(27(3)4)19(30)15(22(25)33)21(32)23(10,34)20(31)13(8)18(14)29;1-5(2,3)4/h7-8,10,16,28-29,32,34H,5-6,24H2,1-4H3,(H2,25,33);(H2,1,2,3,4)/t8-,10-,16-,23-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPQNMFANKZKNK-KBTHSJHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N)N(C)C.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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